molecular formula C7H4FIN2 B1391952 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 1228665-63-1

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1391952
CAS No.: 1228665-63-1
M. Wt: 262.02 g/mol
InChI Key: AVANIMKSNTZKIZ-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

The compound belongs to the pyrrolopyridine family, characterized by a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing). The IUPAC name 5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine reflects its substitution pattern:

  • Position 5 : Fluorine atom
  • Position 6 : Iodine atom
  • Ring fusion : Pyrrole fused to pyridine via positions 2 and 3 (indicated by "[2,3-b]")

Table 1: Key Structural and Molecular Data

Property Value Source
Molecular formula C₇H₄FIN₂
Molecular weight 262.02 g/mol
IUPAC name This compound
SMILES notation Fc1cc2cc[nH]c2nc1I
CAS registry number 1228665-63-1

The planar bicyclic core enables π-π stacking interactions, while the electron-withdrawing halogens enhance electrophilic reactivity at adjacent positions.

Historical Context and Discovery Timeline

Pyrrolopyridines gained prominence in the mid-20th century, but the specific synthesis of this compound emerged more recently:

  • 1960s–1990s : Foundational studies on pyrrolo[2,3-b]pyridines explored their reactivity and biological potential.
  • Early 2000s : Advances in cross-coupling catalysis enabled precise halogenation strategies, facilitating the synthesis of multi-halogenated derivatives.
  • 2010s : This compound was first reported in patent literature as an intermediate for kinase inhibitors, with optimized routes using Pd-mediated couplings.

Its development parallels the broader adoption of halogenated heterocycles in drug discovery, driven by the need for targeted bioactivity and metabolic stability.

Significance in Heterocyclic Chemistry

This compound holds strategic importance due to:

  • Synthetic versatility : The iodine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine enhances electronegativity and binding affinity.
  • Bioisosteric potential : As a 7-azaindole analog, it mimics indole’s pharmacophore while offering improved solubility and metabolic resistance.
  • Material science applications : Halogenated pyrrolopyridines are explored as organic semiconductors due to their charge-transport properties.

Table 2: Comparative Reactivity of Halogenated Pyrrolopyridines

Compound Halogen Positions Key Reactions
5-Fluoro-6-iodo derivative 5 (F), 6 (I) Suzuki coupling, SNAr
4-Chloro-5-fluoro derivative 4 (Cl), 5 (F) Buchwald-Hartwig amination
3-Bromo-7-azaindole 3 (Br) Ullmann coupling

Data synthesized from .

Properties

IUPAC Name

5-fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVANIMKSNTZKIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678437
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-63-1
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1228665-63-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID70678437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Halogenation and Cyclization Strategy

Method Overview:
This involves constructing the heterocyclic core first, followed by selective halogenation at specific positions.

Stepwise Procedure:

  • Step 1: Synthesize the pyrrolo[2,3-b]pyridine core via cyclization of suitable precursors such as 2-aminopyridines with α,β-unsaturated carbonyl compounds or via metal-catalyzed annulation reactions.
  • Step 2: Introduce iodine at the 6-position through electrophilic iodination using I₂ and an oxidant like nitric acid or NIS.
  • Step 3: Introduce fluorine at the 5-position using electrophilic fluorinating agents under mild conditions, ensuring regioselectivity.

Research Findings:

  • Patent WO2006063167A1 describes methods involving the synthesis of heterocyclic compounds with halogen substitutions, emphasizing the importance of regioselective halogenation on pyridyl rings attached to heterocycles.

Advantages:

  • Precise control over substitution patterns.
  • Suitable for synthesizing derivatives for medicinal chemistry.

Cross-Coupling and Functional Group Transformation Approach

Method Overview:
This approach employs cross-coupling reactions such as Suzuki or Stille coupling to install halogenated aromatic fragments, followed by cyclization to form the pyrrolo[2,3-b]pyridine core.

Procedure Details:

  • Step 1: Prepare halogenated heteroaryl precursors, such as 5-fluoro-2-aminopyridine derivatives.
  • Step 2: Perform Suzuki coupling with iodinated boronic acids or esters to introduce the iodine atom selectively.
  • Step 3: Cyclize the intermediate using appropriate conditions (acidic or basic) to form the fused heterocycle.

Research Findings:

  • Patent literature indicates that such cross-coupling methods are effective for constructing complex heterocycles with multiple halogen substitutions.

Advantages:

  • High versatility and functional group tolerance.
  • Facilitates the synthesis of diverse analogs.

Example Data Table Summarizing Preparation Methods

Method Starting Material Reagents Key Conditions Advantages Limitations
Direct Halogenation Pyrrolo[2,3-b]pyridine I₂, NIS, Selectfluor Mild, controlled temperature Regioselectivity Over-halogenation risk
Sequential Halogenation & Cyclization 2-Aminopyridine derivatives I₂, fluorinating agents Mild to moderate, stepwise Precise substitution Multi-step process
Cross-Coupling & Cyclization Halogenated heteroaryl compounds Suzuki/Stille reagents Elevated temperature, inert atmosphere Versatile, high yield Requires pre-functionalization

Research Findings and Notes

  • Selectivity Control: The regioselectivity of halogenation is critical; electrophilic halogenating agents and reaction conditions must be optimized to favor substitution at the desired positions without affecting other reactive sites.
  • Stability Considerations: The stability of the halogenated intermediates influences the overall yield and purity of the final compound.
  • Synthetic Challenges: Achieving simultaneous fluorination and iodination in a single step remains complex; most methods favor stepwise approaches.

Comparison with Similar Compounds

Halogen Effects

  • Fluorine : Enhances metabolic stability and electronegativity, improving binding to kinase active sites .
  • Iodine : Facilitates cross-coupling reactions (e.g., with boronic acids) for further functionalization, a critical advantage over bromo or chloro analogues .

Solubility and Pharmacokinetics

  • Compared to thieno[2,3-b]pyridines, pyrrolo[2,3-b]pyridines (including the title compound) exhibit marginally better solubility due to nitrogen’s hydrogen-bonding capacity . However, iodine’s bulkiness may counteract this benefit, necessitating formulation strategies like cyclodextrin complexation .
  • Carboxylic acid derivatives (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) show superior aqueous solubility, making them preferable for in vivo studies .

Pharmacological Potential

  • Derivatives of 1H-pyrrolo[2,3-b]pyridine demonstrate promising activity against FGFR1, with IC₅₀ values in the nanomolar range .
  • Substitution at position 5 (e.g., cyclohexyl groups) enhances hydrophobic interactions in kinase binding pockets, while iodine at position 6 allows modular derivatization .

Biological Activity

5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biochemical properties, cellular effects, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the empirical formula C7H4FIN2C_7H_4FIN_2 and a molecular weight of approximately 262.02 g/mol. The compound is characterized by a fluorine atom at position 5 and an iodine atom at position 6 of the pyrrolo ring, which significantly influences its reactivity and biological interactions. The presence of these halogen substituents enhances its ability to interact with various biological targets.

Mechanism of Action

Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in cell signaling pathways. Notably, it has shown inhibitory activity against fibroblast growth factor receptors (FGFRs), which play crucial roles in cell proliferation, differentiation, and survival. By binding to the active sites of these receptors, the compound can modulate their activity, leading to significant effects on cell function.

Inhibition of SGK-1 Kinase

The compound has also been studied for its inhibitory effects on serum/glucocorticoid-regulated kinase 1 (SGK-1), which is implicated in various disorders including cancer. In vitro assays have demonstrated that it can effectively inhibit SGK-1 activity, suggesting its potential use in treating conditions mediated by this kinase .

Cellular Effects

Impact on Cancer Cells

In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (4T1 line) by inducing apoptosis. This effect is primarily mediated through the disruption of FGFR signaling pathways.

Table 1: Biological Activity Against Cancer Cells

Cell LineEffect ObservedMechanism
4T1 (Breast Cancer)Inhibition of proliferationFGFR signaling disruption
A549 (Lung Cancer)Induction of apoptosisSGK-1 inhibition

Case Studies

Case Study 1: FGFR Inhibition

In a study focusing on the efficacy of various pyrrolo derivatives, this compound was highlighted for its potent FGFR inhibitory activity. The study reported a significant reduction in cell viability in FGFR-dependent cancer models, supporting its potential as an anticancer agent .

Case Study 2: SGK-1 Related Disorders

Another investigation evaluated the compound's role in conditions associated with SGK-1 dysregulation. The results indicated that treatment with this compound led to marked improvements in cellular responses related to SGK-mediated pathways, further validating its therapeutic potential .

Q & A

Q. Advanced Research Focus

  • Scaffold modification : Introduce substituents at the 3-position (e.g., aryl groups) to enhance binding affinity. For example, compound 4h (a derivative) showed FGFR1–4 IC₅₀ values of 7, 9, 25, and 712 nM, respectively, via hydrophobic interactions in the ATP-binding pocket .
  • SAR strategies : Fluorine at position 5 enhances metabolic stability, while iodine at position 6 improves steric complementarity. Use molecular docking (e.g., AutoDock Vina) to validate binding poses .
    Data-Driven Insight : Compare IC₅₀ trends across kinase panels to identify off-target effects .

What analytical techniques are most reliable for characterizing this compound and its intermediates?

Q. Basic Research Focus

  • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
  • Structural confirmation : ¹H/¹³C NMR (DMSO-d₆) to resolve aromatic protons (δ 7.5–8.5 ppm) and fluorine coupling patterns. High-resolution MS (ESI+) validates molecular ions .
    Advanced Tip : X-ray crystallography resolves regiochemistry ambiguities in halogenated analogs .

How do substituents at the 3-position of the pyrrolo[2,3-b]pyridine core influence solubility and bioavailability?

Q. Advanced Research Focus

  • Solubility enhancement : Polar groups (e.g., -COOH, -CONH₂) at position 3 improve aqueous solubility. For example, 3-carboxy derivatives exhibit logP values <2.0, suitable for in vivo studies .
  • Bioavailability trade-offs : Bulky substituents (e.g., aryl boronic esters) may reduce membrane permeability. Use parallel artificial membrane permeability assays (PAMPA) to screen derivatives .
    Contradiction Alert : Some 3-alkyl derivatives show improved cellular uptake despite higher logP, suggesting transporter-mediated uptake .

What strategies address discrepancies in reported biological activities of pyrrolo[2,3-b]pyridine derivatives across studies?

Q. Data Contradiction Analysis

  • Assay variability : Normalize activity data using internal controls (e.g., staurosporine for kinase assays). For example, IC₅₀ values for FGFR1 range from 7 nM to >1 µM depending on ATP concentration .
  • Metabolic interference : Fluorine and iodine substituents may alter cytochrome P450 interactions. Perform stability assays in hepatocyte microsomes to reconcile in vitro vs. in vivo results .
    Resolution Framework : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

What in vivo models are appropriate for evaluating the antitumor efficacy of this compound-based inhibitors?

Q. Advanced Research Focus

  • Xenograft models : Use FGFR-driven tumors (e.g., NCI-H1581 for FGFR1 amplification). Dose derivatives at 10–50 mg/kg (oral or IP) and monitor tumor volume via caliper measurements .
  • PK/PD correlation : Measure plasma exposure (AUC) and tumor drug levels via LC-MS/MS to link pharmacokinetics with target engagement .
    Limitation Note : Species-specific metabolism (e.g., murine vs. human CYP3A4) may require transgenic models for translational relevance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine

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